molecular formula C21H30N2O3 B5347896 (4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B5347896
M. Wt: 358.5 g/mol
InChI Key: QKXPRHIUYFMSKB-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as PPN, is a synthetic compound that belongs to the class of naphthyridinone derivatives. PPN has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the study of ion channels. This compound has been shown to block the voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. This property of this compound has made it a valuable tool for studying the role of sodium channels in various physiological processes.

Mechanism of Action

The mechanism of action of (4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one involves the inhibition of voltage-gated sodium channels. This compound binds to the channels' inner pore and prevents the influx of sodium ions, thereby blocking the propagation of action potentials. This property of this compound has been extensively studied, and several studies have shown that this compound is a potent and selective blocker of sodium channels.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to block the sodium channels in a dose-dependent manner, which allows for the precise control of the channels' activity. This property of this compound has been used to study the role of sodium channels in various physiological processes, such as pain sensation, muscle contraction, and cardiac function.

Advantages and Limitations for Lab Experiments

(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its selectivity for sodium channels, which allows for the precise control of the channels' activity. This compound is also relatively stable and can be stored for an extended period, making it a valuable tool for long-term experiments. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to use in aqueous solutions.

Future Directions

There are several future directions for the use of (4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one in scientific research. One potential application of this compound is in the study of pain sensation. This compound has been shown to block the sodium channels that are involved in pain sensation, making it a potential candidate for the development of new pain medications. Another potential application of this compound is in the study of cardiac function. This compound has been shown to block the sodium channels that are involved in cardiac function, making it a potential candidate for the development of new cardiac medications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has several unique properties, such as its selectivity for sodium channels, that make it a valuable tool for studying the role of sodium channels in various physiological processes. The future directions for the use of this compound in scientific research are promising, and this compound has the potential to contribute significantly to the development of new medications for various diseases.

Synthesis Methods

(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method of this compound has been extensively studied, and several approaches have been reported in the literature. One of the most commonly used methods involves the reaction of 1,6-naphthyridine-2,7-dione with 2-propoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain this compound.

properties

IUPAC Name

(4aS,8aR)-6-(2-propoxybenzoyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-3-12-23-18-11-13-22(15-16(18)9-10-20(23)24)21(25)17-7-5-6-8-19(17)26-14-4-2/h5-8,16,18H,3-4,9-15H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXPRHIUYFMSKB-FUHWJXTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC=C3OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC=C3OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.